

Physical and chemical properties of "6,7-Dihydroisoquinolin-8(5H)-one hydrochloride"

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Compound of Interest

Compound Name: 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride

Cat. No.: B181062

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An In-depth Technical Guide to the Physical and Chemical Properties of **6,7-Dihydroisoquinolin-8(5H)-one hydrochloride**

Introduction

6,7-Dihydroisoquinolin-8(5H)-one hydrochloride (CAS No. 135311-97-6) is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors.^[1] ^[2] As a derivative of the isoquinoline scaffold, a "privileged structure" known to interact with a wide array of biological targets, this compound serves as a crucial starting material for the synthesis of complex molecules.^[3] Its utility is particularly pronounced in the development of novel central nervous system (CNS) agents and opioid receptor modulators.^[2]

This guide provides a comprehensive overview of the essential physical and chemical properties of **6,7-Dihydroisoquinolin-8(5H)-one hydrochloride**. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's characteristics for application in synthesis, analysis, and further research. We will delve into its structural and physicochemical properties, spectroscopic profile, chemical reactivity, and provide validated protocols for its handling and analysis.

Physicochemical Properties

The fundamental physical and chemical characteristics of **6,7-Dihydroisoquinolin-8(5H)-one hydrochloride** are summarized in the table below. These properties are foundational for its

appropriate handling, storage, and application in experimental settings.

Property	Value	Source(s)
IUPAC Name	6,7-dihydro-5H-isoquinolin-8-one hydrochloride	N/A
CAS Number	135311-97-6	[1]
Molecular Formula	C ₉ H ₁₀ ClNO	[1] [2]
Molecular Weight	183.64 g/mol	[1] [2]
Appearance	Yellow powder / solid	[4]
Purity	Typically ≥95-97%	[1] [4]
Storage	Room temperature, in a dry, dark place	[2] [5]

Structure

The molecular structure consists of a dihydropyridine ring fused to a pyridine ring, forming the core isoquinoline system. A ketone functional group is located at the C-8 position. The hydrochloride salt is formed by the protonation of the basic nitrogen atom in the pyridine ring.

Caption: Chemical structure of **6,7-Dihydroisoquinolin-8(5H)-one hydrochloride**.

Solubility

As a hydrochloride salt of an amine, the compound is expected to have higher solubility in polar protic solvents compared to its free base form. While specific quantitative data is not readily available in peer-reviewed literature, empirical evidence from related structures suggests the following profile:

- Poorly Soluble: Water, lower alcohols (e.g., methanol, ethanol).[\[6\]](#)
- Readily Soluble: Chloroform, ethyl acetate.[\[6\]](#)
- Soluble for Analysis: DMSO, DMF.[\[7\]](#)

For analytical purposes such as NMR, deuterated chloroform (CDCl_3) or deuterated DMSO (DMSO-d_6) are suitable solvents. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.

Spectroscopic Profile

A definitive spectroscopic analysis is essential for structure confirmation and purity assessment. While a complete set of peer-reviewed spectra for the hydrochloride salt is not publicly available, the following data, derived from the free base and analysis of analogous structures, provides a reliable profile.

Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

- Expected Molecular Ion (M^+) for Free Base: The free base, 6,7-Dihydroisoquinolin-8(5H)-one ($\text{C}_9\text{H}_9\text{NO}$), has a molecular weight of 147.17 g/mol .^[8] High-resolution mass spectrometry (HRMS) should detect a protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 148.0706.
- Observed Data (GC-MS of Free Base): A GC-MS spectrum available on PubChem for the free base confirms the molecular ion peak, providing experimental validation of the core structure's mass.^[9]
- Fragmentation Pattern: The fragmentation is expected to proceed via retro-Diels-Alder reaction, which is a characteristic pathway for similar dihydroisoquinoline systems.^[6] This would lead to the loss of neutral fragments and the formation of stable aromatic cations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Below are the predicted chemical shifts (δ) for the hydrochloride salt in DMSO-d_6 . These predictions are based on the known spectra of structurally related dihydroisoquinolinones and pyridine salts.^{[10][11]}

Predicted ^1H NMR (400 MHz, DMSO-d_6):

- $\delta \sim 9.0\text{-}9.2$ ppm (s, 1H): Proton on the pyridine carbon adjacent to the protonated nitrogen.

- $\delta \sim 8.0\text{-}8.2$ ppm (d, 1H): Aromatic proton on the pyridine ring.
- $\delta \sim 7.8\text{-}8.0$ ppm (d, 1H): Aromatic proton on the pyridine ring.
- $\delta \sim 4.5\text{-}4.7$ ppm (t, 2H): Methylene protons (CH_2) at the C-5 position, adjacent to the protonated nitrogen. The downfield shift is due to the deshielding effect of the positive charge.
- $\delta \sim 3.2\text{-}3.4$ ppm (t, 2H): Methylene protons (CH_2) at the C-6 position.
- $\delta \sim 2.6\text{-}2.8$ ppm (t, 2H): Methylene protons (CH_2) at the C-7 position, adjacent to the carbonyl group.

Predicted ^{13}C NMR (100 MHz, DMSO-d_6):

- $\delta \sim 195\text{-}198$ ppm: Carbonyl carbon (C=O) at C-8.
- $\delta \sim 150\text{-}160$ ppm: Aromatic carbons of the pyridine ring.
- $\delta \sim 120\text{-}140$ ppm: Aromatic carbons of the pyridine ring.
- $\delta \sim 40\text{-}45$ ppm: Aliphatic methylene carbon at C-5.
- $\delta \sim 35\text{-}40$ ppm: Aliphatic methylene carbon at C-7.
- $\delta \sim 20\text{-}25$ ppm: Aliphatic methylene carbon at C-6.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic absorption bands are:

- $\sim 3000\text{-}3100 \text{ cm}^{-1}$: C-H stretching (aromatic).
- $\sim 2850\text{-}2950 \text{ cm}^{-1}$: C-H stretching (aliphatic).
- $\sim 2400\text{-}2800 \text{ cm}^{-1}$: Broad absorption characteristic of an amine hydrochloride salt ($\text{N}^+\text{-H}$ stretch).

- $\sim 1680\text{-}1700\text{ cm}^{-1}$: Strong C=O stretching of the α,β -unsaturated ketone.
- $\sim 1580\text{-}1620\text{ cm}^{-1}$: C=C and C=N stretching vibrations from the pyridine ring.

Chemical Properties and Reactivity

6,7-Dihydroisoquinolin-8(5H)-one hydrochloride is a versatile intermediate due to its distinct reactive sites.^[3]

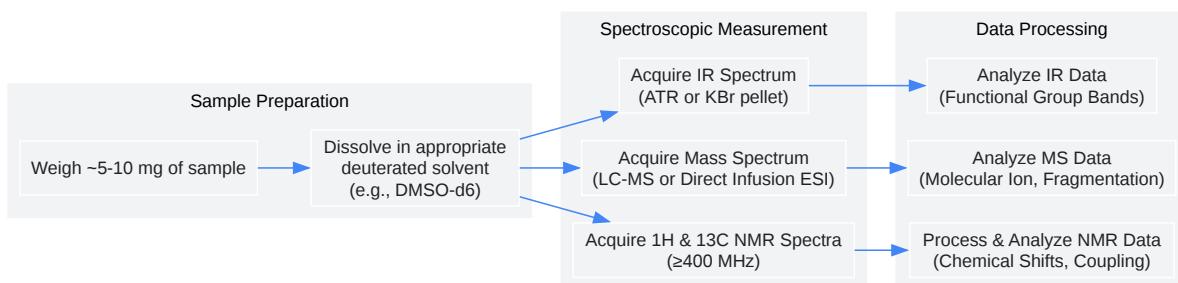
- The Ketone Group: The carbonyl at C-8 is an electrophilic center, susceptible to nucleophilic attack. It can undergo standard ketone reactions such as reduction to the corresponding alcohol, reductive amination, and condensation reactions (e.g., with hydrazines to form pyrazoles).
- The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and serves as the site of protonation to form the hydrochloride salt. The electron-poor nature of the pyridine ring makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly when activated.^[12]
- Synthetic Utility: Its primary value lies in its role as a scaffold. The ketone and the nitrogen atom provide handles for systematic chemical modifications, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs.^{[2][3]} It is a key precursor for constructing more complex heterocyclic systems.^[2]

Experimental Protocols

The following protocols provide standardized methodologies for the analysis and handling of **6,7-Dihydroisoquinolin-8(5H)-one hydrochloride**.

Protocol: General Spectroscopic Analysis

This workflow outlines the standard procedure for obtaining a comprehensive spectroscopic profile of the compound.



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Caption: Workflow for Spectroscopic Characterization.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **6,7-Dihydroisoquinolin-8(5H)-one hydrochloride**.
- NMR Analysis: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer to an NMR tube and acquire ¹H and ¹³C spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.
- Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a solvent like methanol or acetonitrile. Analyze using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.
- IR Spectroscopy: Place a small amount of the solid powder directly on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and acquire the spectrum.

Protocol: Purity Assessment by HPLC

A general reverse-phase HPLC method can be used to assess the purity of the compound.

Instrumentation:

- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm and 282 nm.[\[7\]](#)
- Injection Volume: 10 µL.

Procedure:

- Prepare a sample stock solution of ~1 mg/mL in a 1:1 mixture of Mobile Phase A and B.
- Inject the sample onto the equilibrated HPLC system.
- Integrate the peak areas to determine the purity percentage.

Protocol: Safe Handling and Storage

Due to the hazardous nature of the compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

- Wear chemical-resistant gloves, a lab coat, and ANSI-approved safety glasses or goggles.

Handling:

- Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

- Do not eat, drink, or smoke when handling this product.

Storage:

- Store the container tightly sealed in a dry, cool, and well-ventilated place.[2]
- Keep away from strong oxidizing agents.

Conclusion

6,7-Dihydroisoquinolin-8(5H)-one hydrochloride is a valuable chemical intermediate with well-defined structural features that make it suitable for a wide range of synthetic transformations in medicinal chemistry. This guide has provided a detailed summary of its physical properties, a comprehensive spectroscopic profile based on available and predictive data, and standardized protocols for its analysis and safe handling. This information serves as a critical resource for scientists aiming to leverage this compound in their research and development endeavors.

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